

Spectroscopic Profile of 6-(bromomethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Bromomethyl)quinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for **6-(bromomethyl)quinoline**. While a complete, experimentally verified dataset for this specific compound is not readily available in the public domain, this document compiles predicted data based on the analysis of structurally related compounds. The information herein serves as a valuable resource for the identification, characterization, and utilization of **6-(bromomethyl)quinoline** in research and development.

Chemical Structure and Properties

- IUPAC Name: **6-(bromomethyl)quinoline**
- Molecular Formula: $C_{10}H_8BrN$ [\[1\]](#)
- Molecular Weight: 222.08 g/mol [\[1\]](#)
- CAS Number: 101279-39-4[\[1\]](#)

Predicted Spectral Data

The following tables summarize the predicted spectral data for **6-(bromomethyl)quinoline**. These predictions are derived from the known spectral data of closely related analogs such as 6-bromoquinoline and other substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Provisional Assignment
~8.9	dd	1H	H-2
~8.1	d	1H	H-4
~8.0	d	1H	H-8
~7.8	d	1H	H-5
~7.6	dd	1H	H-7
~7.4	dd	1H	H-3
~4.8	s	2H	-CH ₂ Br

^{13}C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppm	Provisional Assignment
~151	C-2
~148	C-8a
~136	C-4
~135	C-6
~130	C-8
~129	C-5
~128	C-4a
~127	C-7
~122	C-3
~33	-CH ₂ Br

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3000	Medium	Aromatic C-H Stretch
1600-1450	Strong	C=C and C=N Ring Stretching
1210-1250	Strong	C-N Stretch
~1210	Strong	CH ₂ Wag
700-600	Strong	C-Br Stretch

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

m/z	Relative Abundance	Interpretation
221/223	High	[M] ⁺ , Molecular ion peak (presence of Br isotopes)
142	Moderate	[M-Br] ⁺ , Loss of bromine radical
115	Moderate	[C ₉ H ₇] ⁺ , Naphthyl cation fragment

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for quinoline derivatives.

NMR Spectroscopy

A sample of **6-(bromomethyl)quinoline** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of

tetramethylsilane (TMS) as an internal standard. ^1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy

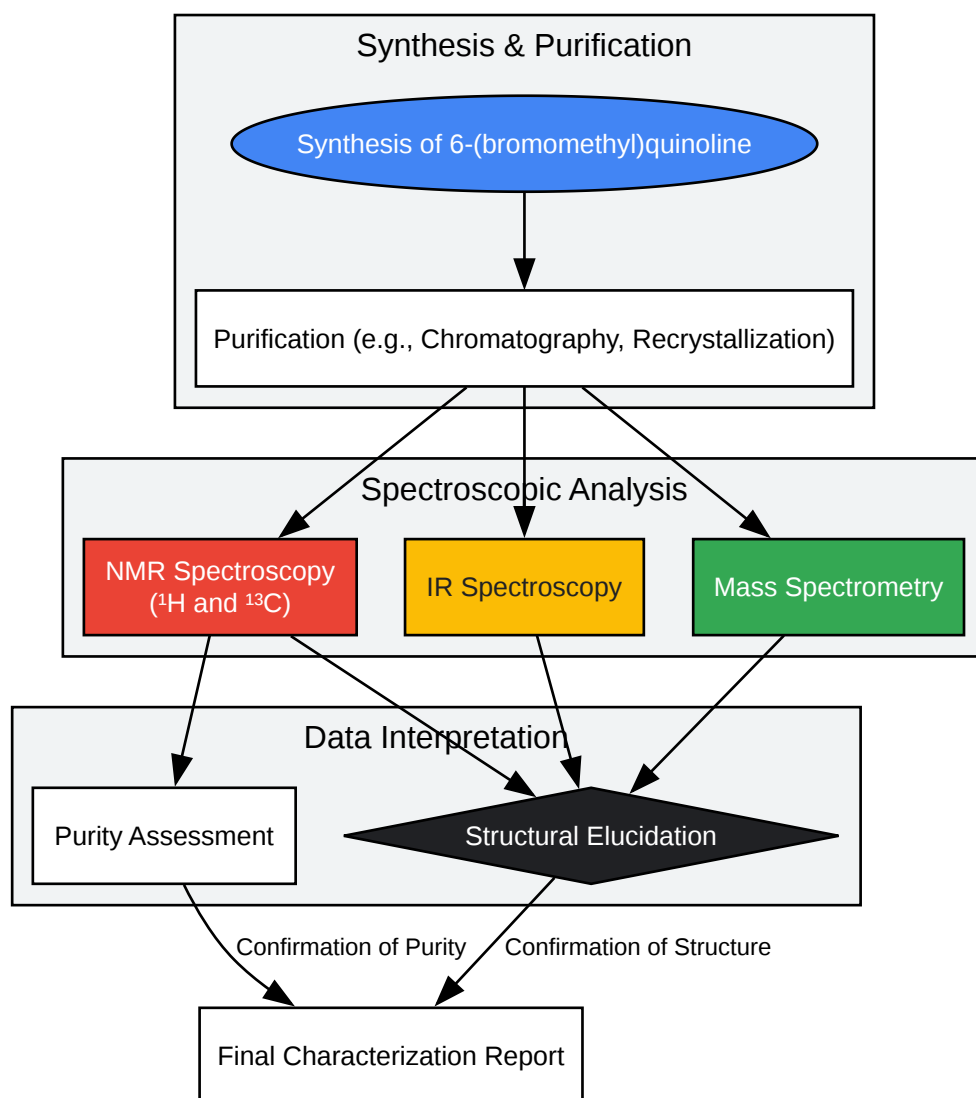
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, or a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is introduced into the ion source, often after separation by gas chromatography (GC-MS). The resulting fragmentation pattern provides information about the molecular structure.

Logical Relationships of Spectral Data

The following diagram illustrates the workflow for the characterization of **6-(bromomethyl)quinoline** using the described spectroscopic techniques.



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Spectroscopic Characterization Workflow

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References

- 1. 6-(Bromomethyl)quinoline | C₁₀H₈BrN | CID 224396 - PubChem
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- To cite this document: BenchChem. [Spectroscopic Profile of 6-(bromomethyl)quinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012639#6-bromomethyl-quinoline-spectral-data-nmr-ir-ms]

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